

What are the chemical properties of 2,4,5,6-Tetraaminopyrimidine sulfate?

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Compound of Interest

Compound Name: 2,4,5,6-Tetraaminopyrimidine sulfate

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An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4,5,6-Tetraaminopyrimidine Sulfate

This document provides a comprehensive technical overview of **2,4,5,6-Tetraaminopyrimidine sulfate** (TAPS), a pivotal intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, field-proven insights, and detailed methodologies to support advanced research and development activities.

Introduction: The Strategic Importance of a Versatile Pyrimidine Core

2,4,5,6-Tetraaminopyrimidine sulfate, CAS 5392-28-9, is a substituted pyrimidine derivative of significant interest. Its highly functionalized core, featuring four primary amine groups, makes it an exceptionally versatile building block for constructing complex heterocyclic systems.^{[1][2]} While not naturally occurring, its synthetic accessibility and unique chemical properties have established it as a critical starting material in the development of pharmaceuticals, particularly in oncology and anti-infective therapies.^{[1][3][4]} This guide delves into the essential chemical properties, synthesis, and handling of TAPS, providing the technical foundation necessary for its effective utilization in a laboratory and process development setting.

Physicochemical and Structural Properties

The intrinsic properties of TAPS dictate its behavior in chemical reactions and its handling requirements. The presence of the sulfate salt form is a key feature, significantly influencing its solubility and stability compared to the free base.

Core Data Summary

A compilation of the fundamental physicochemical properties of **2,4,5,6-Tetraaminopyrimidine sulfate** is presented below. This data is essential for stoichiometric calculations, solvent selection, and safety assessments.

Property	Value	Source(s)
CAS Number	5392-28-9	[5][6][7]
Molecular Formula	C ₄ H ₈ N ₆ · H ₂ SO ₄ (or C ₄ H ₁₀ N ₆ O ₄ S)	[2][5][6][8]
Molecular Weight	238.22 g/mol	[2][5][9]
Appearance	Light yellow to ochre or light brown crystalline powder	[2][3][4][10]
Melting Point	>300 °C (decomposes)	[2][5][8][9]
Solubility	Soluble in water and DMSO; slightly soluble in ethanol.	[1][3][11]
Purity	Typically ≥97% (Assay by titration or HPLC)	[2][6][8]
SMILES String	<chem>NC1=C(N=C(N)N=C1N)N.O=S(O)(O)=O</chem>	[6][8]
InChI Key	MQEFDQWUCTUJCP-UHFFFAOYSA-N	[8]

Structural Elucidation

The structure of TAPS consists of the protonated 2,4,5,6-Tetraaminopyrimidine cation ionically bonded to a sulfate anion. This salt formation is crucial; it enhances the compound's stability and renders it water-soluble, which is advantageous for many synthetic applications.[1][3]

Caption: Ionic association of 2,4,5,6-Tetraaminopyrimidine and Sulfate.

Spectral and Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of TAPS.

Spectroscopic techniques provide the structural fingerprint of the molecule.

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong N-H stretching vibrations from the primary amine groups and characteristic absorptions for the sulfate anion. The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[\[12\]](#)
- **UV Spectroscopy:** The pyrimidine core gives rise to distinct UV absorptions. In one analysis, λ_{max} values were observed at 202 nm and 274 nm.[\[13\]](#) These values are useful for quantitative analysis using UV-Vis spectrophotometry, for example, in determining reaction kinetics or for HPLC detection.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are definitive tools for structural confirmation.[\[14\]](#) The ^1H NMR spectrum will show distinct signals for the amine protons and the C-H proton on the pyrimidine ring, while the ^{13}C NMR will confirm the carbon framework.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the method of choice for assessing the purity of TAPS. A typical method would involve a reverse-phase C18 column with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol, with detection by UV at one of the λ_{max} values (e.g., 274 nm).[\[14\]](#)

Chemical Reactivity and Stability

- **Stability:** TAPS is stable under normal ambient conditions of temperature and pressure.[\[5\]](#) Its moderate hygroscopicity suggests it should be stored in a dry environment.[\[3\]](#)
- **Incompatibilities:** It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[\[5\]](#)
- **Thermal Decomposition:** When heated to decomposition ($>300\text{ }^{\circ}\text{C}$), it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NO_x).[\[5\]](#)[\[7\]](#)

- **Reactivity of Amine Groups:** The four amine groups are nucleophilic and can participate in a wide range of chemical transformations. This reactivity is the basis for its utility as a building block, allowing for condensation reactions with carbonyls, electrophilic substitution, and diazotization, paving the way for the synthesis of pteridines and other fused heterocyclic systems.

Synthesis and Purification Protocols

The synthesis of TAPS is a well-established process, with modern refinements aimed at improving safety, cost-effectiveness, and environmental impact.

Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine

A common and patented industrial method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP).^{[15][16]} The use of zinc dust in an acidic medium is a notable improvement over older methods that used more expensive and hazardous reagents like Raney nickel.^[10]

Caption: Workflow for the synthesis of TAPS via NTAP reduction.

Experimental Protocol:

- **Reaction Setup:** Charge a suitable reactor with an aqueous slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) (1 molecular proportion).
- **Reduction:** While maintaining the temperature between 20-65 °C, slowly add zinc dust (2.0-2.5 molecular proportions) and a suitable acid like hydrochloric acid (4.0-4.7 molecular proportions) to maintain a pH below 7.^[16] Expertise Note: The slow addition and temperature control are critical to manage the exothermic reaction. Zinc is an effective and economical reducing agent for the nitroso group.
- **Solubilization:** After the reduction is complete, adjust the pH to 2.0-2.5 with the same acid to ensure the resulting tetraaminopyrimidine is fully dissolved as its acid salt.^[16]
- **Filtration:** Separate any insoluble materials (e.g., excess zinc) by filtration to obtain a clear mother liquor.

- **Precipitation:** Add sulfuric acid to the mother liquor to adjust the pH to approximately 0.2-0.5, maintaining the temperature between 20-60 °C.[16] Expertise Note: This step is a salt exchange. The highly insoluble sulfate salt precipitates out, which is a key purification step.
- **Crystallization:** Cool the mixture to 0-10 °C to maximize the precipitation of **2,4,5,6-Tetraaminopyrimidine sulfate**.[16]
- **Isolation:** Recover the precipitated product by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

For achieving higher purity, TAPS can be recrystallized.

Experimental Protocol:

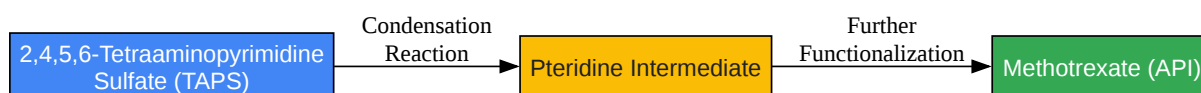
- **Dissolution:** Dissolve the crude TAPS in a minimum amount of hot deionized water or a dilute sulfuric acid solution (e.g., 0.1N to 2N H₂SO₄).[10]
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Applications in Research and Drug Development

TAPS is rarely the final active molecule but rather a cornerstone intermediate. Its primary value lies in its ability to be converted into more complex, biologically active compounds.

- **Anticancer Agents:** It is a documented intermediate in the synthesis of the antitumor drug methotrexate and the purine nucleoside analogue fludarabine.[4][9][10] The pyrimidine ring of TAPS serves as the foundational structure onto which other fragments are built to create the final active pharmaceutical ingredient (API).

- **Anti-infective Agents:** The tetraaminopyrimidine structure is a precursor for synthesizing various antiviral and antifungal agents.[3]
- **Biochemical Probes:** Researchers utilize TAPS in studies of enzyme inhibition and metabolic pathways, leveraging its structural similarity to endogenous purine precursors.[1][2]
- **Agrochemicals and Materials:** Beyond pharmaceuticals, it is used in formulating agrochemicals like plant growth regulators and has been explored in material science for creating novel polymers.[2][3]



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Caption: TAPS as a key precursor in the synthesis of Methotrexate.

Safety, Handling, and Storage

Proper handling of TAPS is crucial to ensure laboratory safety. The toxicological properties have not been fully investigated, so caution is warranted.[5]

- **Hazard Identification:** TAPS is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][9][17]
- **Personal Protective Equipment (PPE):**
 - **Eyes:** Wear chemical safety goggles that meet OSHA or EN166 standards.[5][7]
 - **Skin:** Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]
 - **Respiratory:** If dust is generated, use a NIOSH/MSHA-approved respirator or follow European Standard EN 149.[5]
- **Handling:**
 - Wash hands and exposed skin thoroughly after handling.[5][7]

- Avoid breathing dust. Use only in well-ventilated areas.[7]
- Keep away from incompatible materials such as strong oxidizing agents.[5]
- Storage:
 - Store in a cool, dry, well-ventilated place.[5][17]
 - Keep the container tightly closed when not in use to prevent moisture absorption.[5]
Recommended storage temperatures range from 2-8 °C to ambient, depending on the supplier.[2]
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][18]
 - Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][18]

Conclusion

2,4,5,6-Tetraaminopyrimidine sulfate is a high-value chemical intermediate whose utility is rooted in its highly functionalized structure and favorable physical properties. Its role as a foundational building block, particularly in the synthesis of anticancer drugs, underscores its importance in medicinal chemistry and process development. A thorough understanding of its chemical properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage this versatile compound for innovation in drug discovery and chemical synthesis.

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